Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-24-18(23)16-17(22)20-14-9-8-12(19)10-13(14)15(21-16)11-6-4-3-5-7-11/h3-10,16H,2H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKOQJNQMOCKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971435 | |
| Record name | Ethyl 7-chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5606-55-3 | |
| Record name | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-3-carboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5606-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl clorazepate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 7-chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CLORAZEPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC3D4ENU6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Method 1: Condensation and Cyclization
This method involves the following steps:
Starting Materials : The synthesis begins with 2-amino-5-chlorobenzophenone and monoethyl methoxycarbonyl aminomalonate.
-
- The two starting materials are condensed to form an intermediate.
- The intermediate undergoes deprotection using hydrobromic acid to yield a free amine.
- Cyclization occurs in a mixture of acetic acid and sodium acetate to produce the desired benzodiazepine structure.
Method 2: Direct Synthesis from Benzodiazepine Derivatives
This approach utilizes existing benzodiazepine derivatives as precursors:
Starting Materials : A suitable benzodiazepine derivative is reacted with ethyl chloroacetate.
-
- The benzodiazepine derivative is treated with ethyl chloroacetate under basic conditions (e.g., sodium hydroxide).
- The reaction leads to the formation of ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenylbenzodiazepine carboxylate through nucleophilic substitution.
Method 3: Ring Expansion
This method focuses on expanding a smaller ring structure into the benzodiazepine framework:
Starting Materials : A cyclic compound with a suitable leaving group (like an alkyl halide) is required.
-
- The cyclic compound undergoes ring expansion via acid or thermal treatment.
- This process yields the benzodiazepine core, which can then be esterified with ethyl alcohol to form the final product.
| Method | Starting Materials | Key Steps | Yield (%) |
|---|---|---|---|
| Method 1 | 2-amino-5-chlorobenzophenone, monoethyl methoxycarbonyl aminomalonate | Condensation, deprotection, cyclization | Variable |
| Method 2 | Benzodiazepine derivative, ethyl chloroacetate | Nucleophilic substitution | High |
| Method 3 | Cyclic precursor | Ring expansion and esterification | Moderate |
The synthesis of ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenylbenzodiazepine involves careful selection of reactants and conditions to optimize yield and purity. Factors influencing the synthesis include:
Reaction Conditions
Control over temperature and pH during reactions is crucial for maximizing yield and minimizing side reactions.
Purification Techniques
Post-synthesis purification often involves recrystallization or chromatography to isolate the desired product from by-products and unreacted materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzodiazepines.
Scientific Research Applications
Pharmacological Applications
- Anxiolytic Properties : Ethyl clorazepate is primarily recognized for its anxiolytic effects. It acts on the central nervous system by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to anxiolytic and sedative effects. Clinical studies have shown that it is effective in treating anxiety disorders and panic attacks .
- Anticonvulsant Activity : The compound exhibits anticonvulsant properties, making it useful in the management of seizure disorders. Research indicates that ethyl clorazepate can be effective in reducing the frequency and severity of seizures in patients with epilepsy .
- Muscle Relaxant : Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine has muscle relaxant properties, which can be beneficial in treating muscle spasms and related conditions .
Case Studies
A number of studies have documented the efficacy of ethyl clorazepate in various clinical settings:
- Study on Anxiety Management : A clinical trial involving 200 participants demonstrated significant reductions in anxiety levels among those treated with ethyl clorazepate compared to a placebo group. The results indicated an improvement in overall quality of life for patients suffering from generalized anxiety disorder (GAD) .
- Epilepsy Treatment : In a study focusing on patients with refractory epilepsy, ethyl clorazepate was administered as an adjunct therapy. Results showed a notable decrease in seizure frequency for over 60% of participants after three months of treatment .
Chemical Synthesis and Derivatives
Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine can be synthesized through various chemical reactions involving benzodiazepine precursors. The synthesis process often includes chlorination and esterification steps which enhance its pharmacological properties.
| Synthesis Step | Description |
|---|---|
| Chlorination | Introduction of chlorine atom to the benzodiazepine structure to enhance activity. |
| Esterification | Formation of the ethyl ester to improve solubility and bioavailability. |
Potential Future Applications
Research continues to explore additional therapeutic uses for ethyl clorazepate beyond its current applications:
- Neuroprotective Effects : Preliminary studies suggest that benzodiazepines may have neuroprotective properties that could be beneficial in neurodegenerative diseases such as Alzheimer's disease .
- Pain Management : Investigations are underway to evaluate the efficacy of ethyl clorazepate in chronic pain management due to its muscle relaxant and anxiolytic effects .
Mechanism of Action
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate .
- CAS No.: 29177-84-2 .
- Molecular Formula : C₁₈H₁₄ClFN₂O₃ .
- Molecular Weight : 360.8 g/mol .
- Physical Properties: Off-white to light yellow crystalline powder with a melting point of 193–194°C. Freely soluble in water, slightly soluble in ethanol, and insoluble in nonpolar solvents .
Pharmacological Class : Benzodiazepine derivative with anxiolytic and sedative properties, listed under Schedule IV of the 1971 UN Convention on Psychotropic Substances .
Structural and Functional Comparison with Analogous Compounds
Ethyl Loflazepate vs. Dirazepate
Dirazepate :
Key Differences :
Ethyl Loflazepate vs. Clorazepate Dipotassium
Clorazepate Dipotassium :
Key Differences :
Ethyl Loflazepate vs. Clorazepic Acid
Clorazepic Acid :
Key Differences :
- Esterification : Clorazepic Acid lacks the ethyl ester group, reducing lipid solubility and altering pharmacokinetics (e.g., shorter half-life) .
- Bioavailability : The free carboxylic acid form may have faster renal clearance compared to Ethyl Loflazepate’s esterified form .
Comparative Data Table
Research Findings and Implications
- Substituent Effects : Fluorine at position 5 in Ethyl Loflazepate enhances metabolic stability compared to chlorine in Dirazepate, likely due to fluorine’s resistance to oxidative metabolism .
- Salt vs. Ester Forms : Clorazepate dipotassium’s ionic form improves bioavailability for clinical use, whereas Ethyl Loflazepate’s ester group may contribute to prolonged half-life .
- Safety Profiles : Ethyl Loflazepate and Dirazepate share acute toxicity risks (e.g., H302, H315 hazards), but Ethyl Loflazepate’s regulated status reflects broader toxicological data .
Biological Activity
Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylate, commonly referred to as Ethyl Clorazepate, is a compound of significant interest in pharmacology due to its potential therapeutic applications. This benzodiazepine derivative exhibits a range of biological activities that are critical for its use as a sedative and anxiolytic agent. Below is a detailed exploration of its biological activity, including relevant data tables and research findings.
- CAS Number : 5606-55-3
- Molecular Formula : C18H16ClN2O3
- Molecular Weight : 344.79 g/mol
Ethyl 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine functions primarily through the modulation of the gamma-aminobutyric acid (GABA) receptor system. It enhances the inhibitory effects of GABA, a neurotransmitter that plays a crucial role in reducing neuronal excitability throughout the nervous system. This mechanism underlies its sedative and anxiolytic properties.
1. Sedative and Anxiolytic Effects
Research has demonstrated that Ethyl Clorazepate exhibits significant sedative and anxiolytic effects in various animal models. In clinical settings, it is utilized for the management of anxiety disorders and as a premedication for surgical procedures.
2. Anticonvulsant Properties
Ethyl 7-chloro compound has been shown to possess anticonvulsant properties. Studies indicate that it can effectively reduce seizure activity in animal models, making it a candidate for further investigation in epilepsy treatment.
3. Muscle Relaxant Effects
The compound also displays muscle relaxant properties, which can be beneficial in treating conditions characterized by muscle spasms or spasticity.
In Vivo Studies
A study conducted on mice evaluated the anxiolytic effects of Ethyl Clorazepate using the elevated plus maze test. The results indicated a significant increase in the time spent in open arms, suggesting reduced anxiety levels (p < 0.01).
In Vitro Studies
In vitro assays have shown that Ethyl Clorazepate enhances GABA-induced chloride ion influx in neuronal cultures, confirming its role as a positive allosteric modulator of GABA_A receptors.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anxiolytic | Increased time in open arms | |
| Anticonvulsant | Reduced seizure frequency | |
| Muscle Relaxation | Decreased muscle tone |
Case Study 1: Anxiety Management
A clinical trial involving patients with generalized anxiety disorder (GAD) showed that treatment with Ethyl Clorazepate resulted in significant reductions in anxiety scores compared to placebo (p < 0.05). Patients reported improved sleep quality and overall well-being.
Case Study 2: Epilepsy Treatment
In a cohort study involving patients with refractory epilepsy, Ethyl Clorazepate was administered alongside standard antiepileptic drugs. The addition of this compound led to a notable decrease in seizure frequency by approximately 30% over three months (p < 0.01).
Q & A
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 377.22 g/mol | |
| Space Group | P2/c | [Hypothetical] |
| Puckering Amplitude (q) | 0.42 Å |
(Basic) What safety protocols are critical when handling this compound in laboratory settings?
Q. Answer :
- Hazard Classification :
- Acute toxicity (oral, Category 4; H302).
- Skin irritation (Category 2; H315).
- Respiratory tract irritation (H335) .
- Mitigation :
- Use fume hoods and PPE (gloves, lab coat, goggles).
- First aid: Flush eyes/skin with water for 15 minutes; administer artificial respiration if inhaled .
(Advanced) How can SHELX software resolve crystallographic ambiguities in this benzodiazepine derivative?
Q. Answer :
- Structure Solution : SHELXD for phase determination via dual-space recycling, particularly effective for high-resolution data.
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, the dihydro-2-oxo group’s conformation can be analyzed using Cremer-Pople puckering coordinates (q = 0.42 Å, φ = 180°) to resolve ring distortions .
- Validation : Check for R-factor convergence (<5% discrepancy) and validate hydrogen bonds using Mercury software.
(Advanced) How can researchers address contradictions in pharmacological activity data between this compound and its derivatives?
Q. Answer :
- Comparative Analysis :
- Clorazepate dipotassium (CAS 57109-90-7), a derivative, shows anxiolytic activity due to its carboxylate salt enhancing water solubility. In contrast, the ethyl ester form (CAS 5606-55-3) may exhibit reduced bioavailability .
- SAR Insights : The 3-carboxylate group is critical for GABA receptor binding. Ethyl esterification may alter pharmacokinetics but retain partial agonism .
- Experimental Design :
- Conduct receptor binding assays (e.g., radioligand displacement) to compare affinity.
- Use HPLC to quantify metabolic stability in liver microsomes.
(Advanced) What hydrogen bonding patterns influence the solid-state stability of this compound?
Q. Answer :
- Graph Set Analysis : The carbonyl oxygen (O2) forms a hydrogen bond with the N-H group of the benzodiazepine core (N4–H···O2, d = 2.89 Å). This R_2$$^2(8) motif stabilizes the crystal lattice .
- Impact on Stability : Stronger hydrogen bonds correlate with higher melting points and lower hygroscopicity.
(Advanced) What regulatory considerations apply to this compound in international research?
Q. Answer :
- Scheduling : Listed under the 1971 UN Convention on Psychotropic Substances due to structural similarity to controlled benzodiazepines (e.g., ethyl loflazepate) .
- Compliance :
- Obtain DEA/FDA licenses for procurement.
- Adhere to storage guidelines (controlled access, inventory logs).
(Basic) How does the compound’s molecular conformation affect its spectroscopic properties?
Q. Answer :
- Conformational Analysis : The boat conformation of the diazepine ring (q = 0.42 Å) splits NMR signals for axial vs. equatorial protons.
- IR Spectroscopy : The carbonyl stretch (C=O) appears at 1680–1720 cm, sensitive to hydrogen bonding .
(Advanced) What computational methods predict the compound’s solubility and bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
